molecular formula C21H22NP B3241456 [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine CAS No. 146476-38-2

[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine

Cat. No. B3241456
CAS RN: 146476-38-2
M. Wt: 319.4 g/mol
InChI Key: SIOSCJGIYDRXMO-IBGZPJMESA-N
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Description

[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine, also known as DIPP, is a phosphine-based chiral ligand that has been widely used in asymmetric catalysis. DIPP has a unique structure that makes it an effective catalyst for a variety of chemical reactions.

Mechanism Of Action

The mechanism of action of [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine in asymmetric catalysis involves the formation of a chiral complex with a metal catalyst. The chiral complex then interacts with the substrate to form an intermediate, which is subsequently converted into the desired product. The chiral environment provided by [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine plays a crucial role in determining the enantioselectivity of the reaction.
Biochemical and Physiological Effects:
[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine has not been extensively studied for its biochemical and physiological effects. However, it has been reported that [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine can bind to proteins and enzymes, and modulate their activity. [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine has also been shown to have antiproliferative activity against cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine as a chiral ligand is its high enantioselectivity and catalytic activity. [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine is also readily available and relatively easy to synthesize. However, one of the limitations of using [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine is its sensitivity to air and moisture, which can affect its catalytic activity. Moreover, [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine can be expensive compared to other chiral ligands.

Future Directions

Future research on [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine can focus on the development of new synthetic methods for [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine and its derivatives. Moreover, the application of [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine in the synthesis of biologically active compounds can be explored further. The biochemical and physiological effects of [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine can also be studied in detail to identify its potential as a therapeutic agent. Additionally, the use of [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine in other fields such as materials science and nanotechnology can be investigated.

Scientific Research Applications

[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine has been extensively used as a chiral ligand in asymmetric catalysis. It has been employed in various chemical reactions such as hydrogenation, allylation, and cyclopropanation. [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine has shown excellent enantioselectivity and catalytic activity in these reactions. Moreover, [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine has been used as a ligand in the synthesis of biologically active compounds such as amino acids, peptides, and natural products.

properties

IUPAC Name

(2S)-1-diphenylphosphanyl-3-phenylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22NP/c22-19(16-18-10-4-1-5-11-18)17-23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,19H,16-17,22H2/t19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOSCJGIYDRXMO-IBGZPJMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CP(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001224930
Record name (αS)-α-[(Diphenylphosphino)methyl]benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine

CAS RN

146476-38-2
Record name (αS)-α-[(Diphenylphosphino)methyl]benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146476-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-[(Diphenylphosphino)methyl]benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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